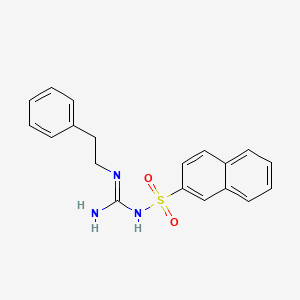

N-(N-phenethylcarbamimidoyl)naphthalene-2-sulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

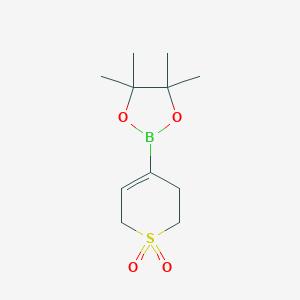

N-(N-phenethylcarbamimidoyl)naphthalene-2-sulfonamide, commonly known as PAC-1, is a small molecule that has gained significant attention in the field of cancer research due to its potential as a cancer therapeutic agent. PAC-1 was initially identified as a small molecule that could induce apoptosis in cancer cells, and since then, it has been extensively studied for its mechanism of action and potential therapeutic applications.

Wissenschaftliche Forschungsanwendungen

Protein Binding Studies :

- Binding to Bovine Serum Albumin : A study utilized N-n-Butyl[(5-dimethylamino)-1-naphthalene]sulfonamide, a related compound, as a fluorescent probe for the indirect measurement of the binding of p-hydroxybenzoic acid esters to bovine serum albumin. This method offered a simple, sensitive, and rapid way to determine binding and the nature of binding, suggesting a hydrophobic nature of this interaction (Jun et al., 1971).

Micelle Studies :

- Fluorescent Probe Studies of Mixed Micelles : The binding of fluorescent alkylamines, including N-(2-aminoethyl)-5-dimethyl-amino-1-naphthalene sulfonamide and related compounds, with phospholipid and phospholipid-deoxycholate micelles, revealed insights into micellar structures and the effect of cholesterol incorporation (Narayanan et al., 1980).

Molecular Imaging :

- Synthesis for PET Imaging : A study on the synthesis of ApoSense compound [18F]2-(5-(dimethylamino)naphthalene-1-sulfonamido)-2-(fluoromethyl)butanoic acid ([18F]NST732) highlighted its potential in molecular imaging, especially for monitoring antiapoptotic drug treatments (Basuli et al., 2012).

Enzyme Inhibition Activity :

- Lipoxygenase and α-Glucosidase Inhibitors : Research on various sulfonamides derived from dagenan chloride, including compounds similar to N-(N-phenethylcarbamimidoyl)naphthalene-2-sulfonamide, showed significant enzyme inhibition activity, with potential implications for anti-inflammatory and anti-diabetic drugs (Abbasi et al., 2015).

X-ray Structural Analysis :

- DFT Study of Sulfonamide Compounds : A study on 4-methyl-N-(naphthalene-1-yl)benzene sulfonamide analyzed its structure using X-ray diffraction and Density Functional Theory (DFT), providing insights into the stability and electronic properties of such molecules (Sarojini et al., 2012).

Photorepair of DNA Photodimers :

- Photolysis in Zinc(II) Complexes : Research into the photolysis of dansylamide moieties in the presence of zinc(II) ions, involving compounds similar to this compound, showed potential applications in the photorepair of cis,syn-cyclobutane thymine photodimers in DNA (Aoki et al., 2009).

Neurite Outgrowth Studies :

- Nerve Growth Factor Potentiator : A study on the synthesis of 4-chloro-N-(naphthalen-1-ylmethyl)-5-(3-(piperazin-1-yl)phenoxy)thiophene-2-sulfonamide (B-355252), a related compound, demonstrated its enhancement of nerve growth factor's ability to stimulate neurite outgrowths (Williams et al., 2010).

Wirkmechanismus

Target of action

Sulfonamides, such as “N-(N-phenethylcarbamimidoyl)naphthalene-2-sulfonamide”, typically target enzymes involved in the synthesis of folic acid, an essential nutrient for bacteria .

Mode of action

Sulfonamides inhibit the enzyme dihydropteroate synthetase, preventing the production of dihydropteroic acid, a precursor of folic acid. This inhibits bacterial growth and multiplication .

Biochemical pathways

The inhibition of folic acid synthesis affects various biochemical pathways in bacteria, including the synthesis of nucleic acids and proteins, which are essential for bacterial growth and reproduction .

Result of action

The result of the action of sulfonamides like “this compound” is the inhibition of bacterial growth and multiplication, leading to the eventual death of the bacteria .

Action environment

The action, efficacy, and stability of sulfonamides can be influenced by various environmental factors. For example, the pH of the environment can affect the ionization state of the drug, which can in turn affect its absorption and distribution .

Biochemische Analyse

Biochemical Properties

N-(N-phenethylcarbamimidoyl)naphthalene-2-sulfonamide interacts with various enzymes and proteins. As a sulfonamide, it exhibits a range of pharmacological activities, such as anti-carbonic anhydrase and anti-dihydropteroate synthetase . These interactions play a crucial role in its biochemical reactions.

Cellular Effects

The effects of this compound on cells are diverse. It influences cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The exact mechanism of action is complex and depends on the specific biochemical context.

Temporal Effects in Laboratory Settings

Like other sulfonamides, it may exhibit certain stability, degradation patterns, and long-term effects on cellular function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Detailed studies on this specific compound are limited, but other sulfonamides have shown threshold effects and potential toxic or adverse effects at high doses .

Metabolic Pathways

This compound is likely involved in certain metabolic pathways due to its sulfonamide group. It may interact with enzymes or cofactors and could potentially affect metabolic flux or metabolite levels .

Transport and Distribution

Based on its chemical structure, it may interact with certain transporters or binding proteins .

Subcellular Localization

Based on its biochemical properties, it may be localized to specific compartments or organelles within the cell .

Eigenschaften

IUPAC Name |

1-naphthalen-2-ylsulfonyl-2-(2-phenylethyl)guanidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N3O2S/c20-19(21-13-12-15-6-2-1-3-7-15)22-25(23,24)18-11-10-16-8-4-5-9-17(16)14-18/h1-11,14H,12-13H2,(H3,20,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGDYXGCPACJOPR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCN=C(N)NS(=O)(=O)C2=CC3=CC=CC=C3C=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(6-chloro-4-(2-fluorophenyl)-1,1-dioxido-2H-benzo[e][1,2,3]thiadiazin-2-yl)-N-(2-cyanophenyl)acetamide](/img/structure/B2634945.png)

![2-[[2-(4-formylphenoxy)acetyl]amino]-N-propylpropanamide](/img/structure/B2634947.png)

![1-[2-[Ethyl(prop-2-enoyl)amino]acetyl]-N-pyridin-2-ylpiperidine-3-carboxamide](/img/structure/B2634949.png)

![N-(3-cyano-4-methoxy-2-pyridinyl)-N'-[(4-fluorobenzyl)oxy]iminoformamide](/img/structure/B2634950.png)

![2-(4-chlorophenoxy)-N-[5-(4-methylbenzyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2634952.png)

![2-(4-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-N-(4-methylthiazol-2-yl)acetamide](/img/structure/B2634954.png)

![3-[(2,5-difluorophenyl)carbamoyl]propanoic Acid](/img/structure/B2634955.png)

![2-[6-(3,5-Dimethylphenyl)-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetamide](/img/structure/B2634961.png)

![N-(benzo[d]thiazol-2-yl)-4-(phenylsulfonyl)-N-(pyridin-2-ylmethyl)butanamide](/img/structure/B2634967.png)

![(2R)-1-[[(2R)-2-Hydroxybutyl]-methylamino]butan-2-ol](/img/structure/B2634968.png)